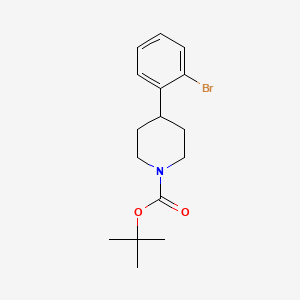

1-Boc-4-(2-bromophenyl)piperidine

Übersicht

Beschreibung

1-Boc-4-(2-bromophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a bromophenyl group at the 4-position of the piperidine ring. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Boc-4-(2-bromophenyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-(2-bromophenyl)piperidine with a tert-butoxycarbonylating agent, such as tert-butoxycarbonyl chloride, in the presence of a base like triethylamine. The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through standard techniques like column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Boc-4-(2-bromophenyl)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium reagents.

Reduction Reactions: The compound can be reduced to form the corresponding phenylpiperidine derivative. This reduction can be achieved using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of piperidone derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) or organolithium reagents (e.g., n-butyllithium) in anhydrous ether or tetrahydrofuran.

Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation using palladium on carbon in ethanol.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

Substitution: Formation of various substituted phenylpiperidine derivatives.

Reduction: Formation of 4-(2-phenyl)piperidine.

Oxidation: Formation of piperidone derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Opioid Derivatives Synthesis

1-Boc-4-(2-bromophenyl)piperidine is utilized as an intermediate in the synthesis of various opioid derivatives, including fentanyl analogs. The compound's structure allows for straightforward conversion into potent analgesics through established synthetic routes. This application is particularly relevant given the ongoing need for effective pain management solutions in clinical settings .

2. Anticancer Research

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in anticancer therapy. Research indicates that modifications to the piperidine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives exhibiting a similar piperidine framework have shown promising results in inducing apoptosis in tumor cells .

3. Neuropharmacological Studies

The compound has been investigated for its neuropharmacological properties, particularly as a potential dual inhibitor of acetylcholinesterase and butyrylcholinesterase, which are critical targets in Alzheimer's disease treatment . The ability to inhibit these enzymes may improve cognitive function in affected individuals.

Organic Synthesis Applications

1. Peptide Synthesis

this compound plays a crucial role in peptide coupling reactions due to its basic properties and ability to form stable intermediates. It facilitates the synthesis of peptides that are vital for therapeutic applications, including hormone replacement therapies and vaccine development .

2. Cross-Coupling Reactions

The bromine substituent allows for cross-coupling reactions with various nucleophiles, enabling the formation of complex molecular architectures. This versatility is essential in building libraries of compounds for drug discovery and development .

Data Table: Overview of Applications

Case Studies

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of piperidine derivatives similar to this compound. The results indicated enhanced cytotoxicity against breast and lung cancer cell lines compared to standard treatments, suggesting that structural modifications can significantly impact biological activity .

Case Study 2: Opioid Synthesis Pathway

Research documented the synthesis pathway of fentanyl derivatives starting from this compound. The study highlighted several synthetic steps leading to highly potent analgesics, reinforcing the compound's importance in opioid research .

Wirkmechanismus

The mechanism of action of 1-Boc-4-(2-bromophenyl)piperidine is primarily related to its role as an intermediate in chemical synthesis. The Boc protecting group provides stability to the piperidine ring during various chemical transformations, allowing for selective reactions at other positions of the molecule. The bromophenyl group can undergo substitution reactions, enabling the introduction of diverse functional groups into the molecule. These properties make this compound a versatile building block in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-(4-bromophenyl)piperidine: Similar structure but with the bromine atom at the 4-position of the phenyl ring.

1-Boc-4-(2-chlorophenyl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom.

1-Boc-4-(2-fluorophenyl)piperidine: Similar structure but with a fluorine atom instead of a bromine atom.

Uniqueness: 1-Boc-4-(2-bromophenyl)piperidine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. The presence of the Boc protecting group also provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

Chemical Structure and Properties

- Molecular Formula : CHBrN\O

- Molecular Weight : 340.26 g/mol

The compound's structure allows it to act as a precursor for synthesizing biologically active molecules, particularly those targeting opioid receptors. This section provides a comparative analysis with other related compounds.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Boc-4-(4-bromophenyl)piperidine | CHBrN\O | Similar structure but differs in bromine position |

| 1-N-Boc-4-(phenylamino)piperidine | CHN\O | Lacks bromine; used more broadly in peptide synthesis |

| tert-Butyl (3s)-3-(4-bromophenyl)-piperidine | CHBrN | Different stereochemistry; potential for varied biological activity |

While specific literature on the mechanism of action for 1-Boc-4-(2-bromophenyl)piperidine is sparse, piperidine derivatives are known to exhibit various biological activities based on their substituents. They can function as ion channel modulators, enzyme inhibitors, or receptor ligands. This compound's structural features suggest potential interactions with opioid receptors, which are critical in pain modulation and analgesic effects.

Interaction Studies

Interaction studies involving this compound primarily focus on its role as a precursor for synthesizing compounds that interact with opioid receptors. Although direct studies on this compound are lacking, its derivatives have shown significant binding affinities and pharmacological activities related to pain management.

Synthesis and Pharmacological Evaluation

Research has indicated that piperidine derivatives can be synthesized to explore their biological activities. For instance, a study highlighted the synthesis of various piperidine-based inhibitors targeting the enzyme KasA from Mycobacterium tuberculosis, demonstrating that structural modifications can lead to significant variations in biological activity .

In another study, piperidinothiosemicarbazone derivatives were evaluated for their tuberculostatic activity against M. tuberculosis. The results showed that certain structural modifications enhanced their inhibitory effects, indicating that similar strategies could be applied to derivatives of this compound for antimicrobial or antituberculosis applications .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXFQBYMFQBMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.